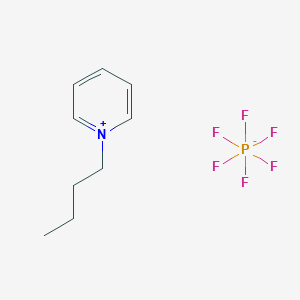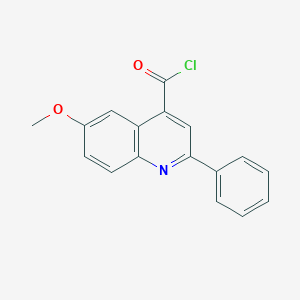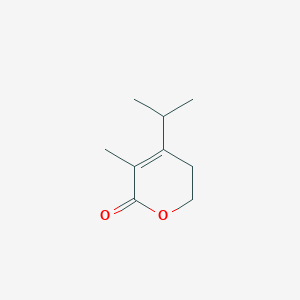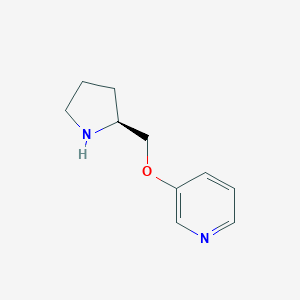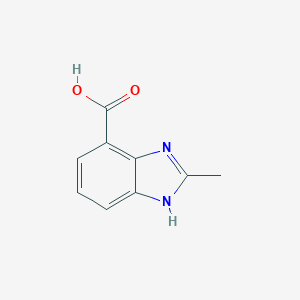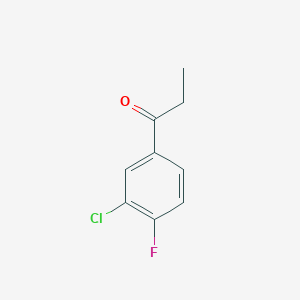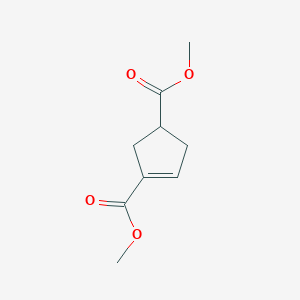
Dimethyl cyclopent-3-ene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cyclopent-3-ene-1,3-dicarboxylate (DMCD) is a cyclic ester that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. DMCD has a molecular formula of C9H12O4 and a molecular weight of 184.19 g/mol. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of Dimethyl cyclopent-3-ene-1,3-dicarboxylate is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) pathway. The COX pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation and pain. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to inhibit the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. In animal studies, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to reduce inflammation and pain. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been shown to have anti-oxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl cyclopent-3-ene-1,3-dicarboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is also soluble in organic solvents, making it easy to handle in the lab. However, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is also sensitive to air and moisture, requiring storage under inert conditions.
Zukünftige Richtungen
For the study of Dimethyl cyclopent-3-ene-1,3-dicarboxylate include the synthesis of new organic compounds, the study of its anti-inflammatory and anti-cancer properties, and the development of new synthesis methods.
Synthesemethoden
Dimethyl cyclopent-3-ene-1,3-dicarboxylate can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The reaction yields Dimethyl cyclopent-3-ene-1,3-dicarboxylate as the main product, along with other by-products such as maleic acid and cyclopentadiene.
Wissenschaftliche Forschungsanwendungen
Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is a versatile building block for the synthesis of various organic compounds such as cyclic esters, lactones, and amino acids. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been used as a monomer for the synthesis of biodegradable polymers such as polyesters and polycarbonates. In medicinal chemistry, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Eigenschaften
CAS-Nummer |
163593-66-6 |
|---|---|
Produktname |
Dimethyl cyclopent-3-ene-1,3-dicarboxylate |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
dimethyl cyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C9H12O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h3,7H,4-5H2,1-2H3 |
InChI-Schlüssel |
PLRJFOFKBQDJQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC=C(C1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CC=C(C1)C(=O)OC |
Synonyme |
3-Cyclopentene-1,3-dicarboxylic acid, dimethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)

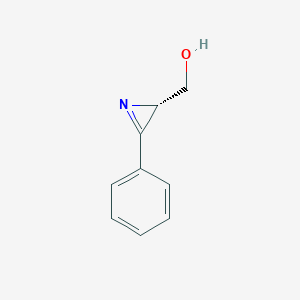
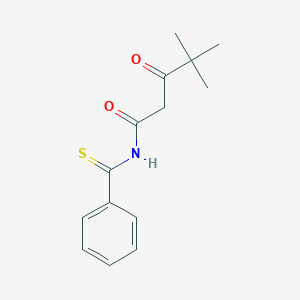

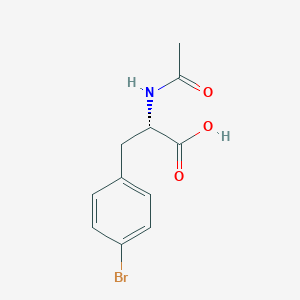
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
